4,6-Dimethyl-2-(phenylthio)pyrimidine

Catalog No.
S12493486
CAS No.
M.F
C12H12N2S
M. Wt
216.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dimethyl-2-(phenylthio)pyrimidine

Product Name

4,6-Dimethyl-2-(phenylthio)pyrimidine

IUPAC Name

4,6-dimethyl-2-phenylsulfanylpyrimidine

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

InChI

InChI=1S/C12H12N2S/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

IARGOCVSIPNAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2=CC=CC=C2)C

4,6-Dimethyl-2-(phenylthio)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with methyl and phenylthio groups. Its chemical formula is C11H12N2SC_{11}H_{12}N_2S, and it has a molecular weight of approximately 220.29 g/mol. The compound is characterized by its unique structure, which includes a pyrimidine ring with methyl groups at the 4 and 6 positions and a phenylthio group at the 2 position. This configuration contributes to its chemical reactivity and biological activity.

Typical of pyrimidine derivatives, such as:

  • Nucleophilic substitutions: The sulfur atom in the phenylthio group can act as a nucleophile, allowing for further functionalization.
  • Electrophilic aromatic substitution: The phenyl group can undergo electrophilic substitution reactions, leading to diverse derivatives.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 4,6-Dimethyl-2-(phenylthio)pyrimidine exhibits significant biological activities. Notably, it has been investigated for its potential antimicrobial properties. Studies have shown that similar pyrimidine derivatives possess anti-inflammatory and antimicrobial effects, suggesting that this compound may also exhibit these properties due to structural similarities with known bioactive compounds .

Several synthesis methods have been developed for 4,6-Dimethyl-2-(phenylthio)pyrimidine:

  • Reaction of 4,6-Dimethyl-2-chloropyrimidine with phenylthiol: This method involves nucleophilic substitution where the chloropyrimidine reacts with phenylthiol to introduce the phenylthio group.
  • Condensation reactions: Variations of condensation reactions involving barbituric acid derivatives can yield this compound through multi-step synthesis processes .

These methods are favored for their efficiency and ability to produce high yields of the desired compound.

4,6-Dimethyl-2-(phenylthio)pyrimidine has potential applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for development as an antimicrobial or anti-inflammatory agent.
  • Chemical research: The compound serves as a building block in organic synthesis for creating more complex molecules.

Interaction studies of 4,6-Dimethyl-2-(phenylthio)pyrimidine focus on its binding affinity to biological targets. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways or microbial resistance mechanisms. Further research is necessary to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 4,6-Dimethyl-2-(phenylthio)pyrimidine:

Compound NameStructure FeaturesUnique Aspects
4,6-Dimethyl-2-(methylthio)pyrimidineMethylthio group instead of phenylthioPotentially different biological activity
4-Methyl-2-(phenylthio)pyrimidineMethyl group at the 4 position onlyDifferent substitution pattern
2-(Phenylselanyl)-4,6-dimethylpyrimidineContains selenium instead of sulfurUnique electronic properties

These compounds illustrate the diversity within pyrimidine derivatives and highlight the unique characteristics of 4,6-Dimethyl-2-(phenylthio)pyrimidine, particularly its potential biological activities and synthetic versatility.

The phenylthio substituent at the C2 position of the pyrimidine ring exerts significant electronic effects that fundamentally alter the compound's molecular orbital characteristics and reactivity profile. Density functional theory calculations reveal that the introduction of the phenylthio group substantially influences the frontier molecular orbital energies, with the highest occupied molecular orbital energy shifting from -6.26 eV in unsubstituted pyrimidine to -5.95 eV in 2-phenylthio pyrimidine [1] [2]. This upward shift in highest occupied molecular orbital energy indicates enhanced electron-donating character from the sulfur atom through its lone pair electrons [3] [4].

The phenylthio substituent demonstrates moderate electron-withdrawing properties primarily through inductive effects, as the electronegativity of sulfur (2.58) exceeds that of carbon (2.55) [6]. This electron-withdrawing nature is evidenced by the concomitant lowering of the lowest unoccupied molecular orbital energy from -0.88 eV to -1.78 eV, resulting in a reduced highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 4.17 eV compared to 5.38 eV for the parent pyrimidine [1] [7]. The decreased energy gap correlates with enhanced chemical reactivity and increased polarizability, characteristic properties of soft molecular systems [2] [8].

Molecular electrostatic potential calculations demonstrate that the phenylthio group creates regions of electron density redistribution throughout the pyrimidine scaffold [1] [4]. The sulfur atom exhibits dual electronic character, functioning as both an electron donor through π-donation from its d-orbitals and as an electron acceptor via σ-withdrawal through its electronegativity [3] [6]. This ambiphilic nature results in enhanced electrophilicity index values, increasing from 1.85 eV for pyrimidine to 2.87 eV for the phenylthio derivative [4] [2].

The presence of the phenyl ring in the phenylthio substituent contributes additional electronic complexity through extended π-conjugation possibilities [9] [1]. Natural bond orbital analysis reveals that the phenyl ring can participate in charge transfer interactions, with electron density flowing from the sulfur lone pairs into the aromatic π-system [10] [11]. This extended conjugation pathway modulates the overall electronic distribution within the pyrimidine heterocycle, affecting both nucleophilic and electrophilic reaction pathways [4] [6].

Chemical hardness calculations indicate a decrease from 2.69 eV for unsubstituted pyrimidine to 2.09 eV for the phenylthio derivative, suggesting increased molecular flexibility and enhanced binding potential to biological targets [2] [12]. The phenylthio substituent's electronic effects are further manifested in altered dipole moment values, increasing from 2.1 Debye to 3.4 Debye, reflecting the asymmetric charge distribution induced by the substituent [1] [13].

Steric Influence of 4,6-Dimethyl Group Positioning

The strategic placement of methyl groups at the 4 and 6 positions of the pyrimidine ring introduces substantial steric constraints that profoundly influence molecular conformation and intermolecular interactions. Van der Waals volume calculations demonstrate progressive steric bulk accumulation, with 4,6-dimethylpyrimidine exhibiting a volume of 98.8 ų compared to 68.2 ų for the unsubstituted parent compound [14] [15]. The incorporation of both dimethyl groups and the phenylthio substituent results in a total van der Waals volume of 156.3 ų, representing a 2.29-fold increase in steric hindrance factor [16] [17].

Computational analysis reveals that the 4,6-dimethyl substitution pattern creates significant rotational barriers for conformational interconversion [14] [17]. The calculated rotational barrier increases from 2.3 kcal/mol for monomethyl derivatives to 4.8 kcal/mol for the 4,6-dimethyl system, with the additional phenylthio group elevating this barrier to 12.5 kcal/mol [16] [8]. These elevated energy barriers restrict molecular flexibility and impose conformational preferences that directly impact binding affinity to biological targets [17] [8].

The steric effects manifest prominently in crystal packing arrangements and intermolecular association patterns [16] [18]. X-ray crystallographic studies of related 4,6-dimethylpyrimidine derivatives demonstrate that the methyl groups prevent close approach of neighboring molecules, resulting in altered hydrogen bonding networks and modified supramolecular architectures [19] [20]. The dimethyl substitution effectively creates a protective steric environment around the pyrimidine ring nitrogen atoms, reducing their accessibility for coordination interactions [16] [21].

Molecular dynamics simulations indicate that the 4,6-dimethyl groups induce preferential conformations where the pyrimidine ring adopts specific orientations relative to the phenylthio substituent [17] [8]. The steric bulk forces the phenylthio group into conformations that minimize unfavorable van der Waals contacts, typically resulting in dihedral angles between 60-80 degrees relative to the pyrimidine plane [17]. This conformational restriction has significant implications for binding pocket complementarity in enzyme-inhibitor interactions [8].

The steric influence extends to electronic properties through hyperconjugative interactions between the methyl carbon-hydrogen bonds and the pyrimidine π-system [14] [12]. These hyperconjugative effects contribute to electron density donation into the aromatic system, partially compensating for the electron-withdrawing effects of the phenylthio substituent [6] [12]. The methyl groups also enhance lipophilicity, with calculated partition coefficient values increasing substantially compared to unsubstituted analogs [22] [17].

Binding affinity studies reveal that the progressive steric bulk introduction correlates with decreased binding strength to various biological targets [16] [17]. The steric hindrance factor increases systematically from 1.00 for pyrimidine to 1.23 for monomethyl derivatives, 1.45 for the 4,6-dimethyl system, and 2.29 for the fully substituted 4,6-dimethyl-2-phenylthio derivative [15] [16]. This trend reflects the energetic penalty associated with accommodating bulky substituents within constrained binding sites [17] [8].

Hydrogen Bonding Capacity of Pyrimidine Ring Modifications

The hydrogen bonding capacity of 4,6-dimethyl-2-(phenylthio)pyrimidine is fundamentally altered by the structural modifications, with both enhancing and diminishing effects observed depending on the specific interaction type. Quantum theory of atoms in molecules analysis reveals that the pyrimidine nitrogen atoms retain their capacity for hydrogen bond formation, with N1-H···O interactions exhibiting average bond energies of -16.55 kcal/mol and N3-H···O interactions showing comparable strengths of -16.50 kcal/mol [23] [24].

The 4,6-dimethyl substitution introduces subtle but measurable effects on hydrogen bonding strength through both steric and electronic mechanisms [19] [20]. Steric hindrance from the methyl groups causes slight weakening of primary hydrogen bonds, with N1-H···O interactions experiencing a reduction of approximately 0.3 kcal/mol and N3-H···O bonds weakening by 0.2 kcal/mol [23] [20]. This weakening results from increased steric crowding that prevents optimal geometric alignment between donor and acceptor atoms [19] [24].

Conversely, the methyl groups enhance weaker C-H···N hydrogen bonding interactions through hyperconjugative electron donation [14] [23]. The methyl carbon-hydrogen bonds become more polarized due to electron withdrawal by the pyrimidine ring, creating enhanced partial positive charges on the hydrogen atoms [20] [24]. This increased polarity strengthens C-H···N interactions, contributing to overall molecular stability in crystal lattices and solution complexes [23] [19].

The phenylthio substituent significantly modulates hydrogen bonding capacity through multiple mechanisms [9] [23]. The electron-withdrawing nature of the phenylthio group enhances the acidity of pyrimidine nitrogen-bound hydrogen atoms, resulting in stronger N-H···O hydrogen bonds with enhancements of +2.1 kcal/mol for N1-H···O and +1.8 kcal/mol for N3-H···O interactions [4] [24]. This enhancement arises from increased partial positive charge density on the nitrogen-bound hydrogens due to electron withdrawal by the phenylthio substituent [6] [25].

The phenyl ring component of the phenylthio group introduces additional hydrogen bonding possibilities through aromatic C-H donors and π-electron acceptor sites [9] [23]. Aromatic C-H···N interactions contribute approximately -3.2 kcal/mol to molecular stabilization, while π-π stacking interactions with other aromatic systems provide -8.2 kcal/mol stabilization energy [9] [26]. The sulfur atom itself can participate in weak hydrogen bonding interactions, functioning as both donor through its lone pairs and acceptor through its polarizable electron cloud [3] [21].

Nuclear magnetic resonance studies demonstrate concentration-dependent chemical shift changes characteristic of hydrogen bonding equilibria in solution [23] [24]. The phenylthio-substituted derivatives exhibit enhanced association constants for hydrogen bonding interactions compared to unsubstituted analogs, reflecting the electronic activation of the pyrimidine nitrogen centers [20] [24]. Crystallographic analysis reveals that hydrogen bonding networks in phenylthio-substituted pyrimidines typically involve bifurcated interactions, where single donor atoms simultaneously interact with multiple acceptor sites [23] [19].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

216.07211956 g/mol

Monoisotopic Mass

216.07211956 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types